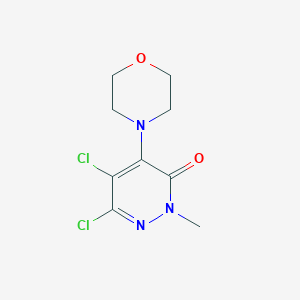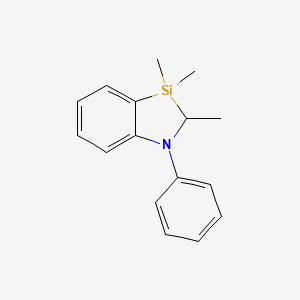
4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. These compounds are characterized by the presence of a nitro group (-NO2) attached to a benzene ring. The compound also contains chlorophenoxy and fluoroethoxy substituents, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene typically involves multiple steps:
Etherification: The fluoroethoxy group can be introduced via an etherification reaction, where a suitable fluoroethanol reacts with a phenol derivative in the presence of a base.
Chlorination: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction, where a chlorophenol reacts with a suitable leaving group on the benzene ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: The chlorophenoxy and fluoroethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Reduction: The major product of the reduction reaction would be 4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Applications De Recherche Scientifique
4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitrobenzene derivatives on biological systems.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as a precursor in the manufacture of dyes, agrochemicals, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene would depend on its specific interactions with molecular targets. For instance:
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules.
Substituents: The chlorophenoxy and fluoroethoxy groups can influence the compound’s lipophilicity and ability to cross biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: A simpler nitrobenzene derivative with a hydroxyl group.
2-Chlorophenol: A chlorinated phenol with similar reactivity.
2-Fluoroethanol: A fluoro-substituted alcohol.
Uniqueness
4-(2-Chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. The presence of both chlorophenoxy and fluoroethoxy groups, along with the nitro group, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
60775-36-2 |
|---|---|
Formule moléculaire |
C14H11ClFNO4 |
Poids moléculaire |
311.69 g/mol |
Nom IUPAC |
4-(2-chlorophenoxy)-2-(2-fluoroethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C14H11ClFNO4/c15-11-3-1-2-4-13(11)21-10-5-6-12(17(18)19)14(9-10)20-8-7-16/h1-6,9H,7-8H2 |
Clé InChI |
COTQHQUJTZVSAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])OCCF)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)

![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)

![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)







![1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14593779.png)
